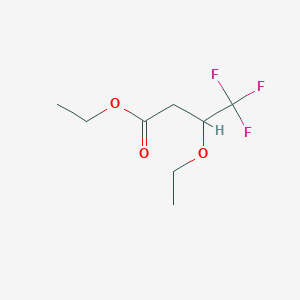

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13F3O3 |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

ethyl 3-ethoxy-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C8H13F3O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

SNIRUFFJTCEPHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(=O)OCC)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Fluorinated Butyrate Derivatives

Reactivity of Ethyl 3-Ethoxy-3-Hydroxy-4,4,4-Trifluorobutanoate

Ethyl 3-Ethoxy-3-Hydroxy-4,4,4-Trifluorobutanoate is a fluorinated derivative characterized by the presence of a hydroxyl group. While it is a recognized chemical entity, detailed and specific research on its reactivity is not extensively documented in publicly available literature. The following sections outline expected reactivity based on general organic chemistry principles, though specific experimental data for this compound is sparse.

Acetylation Reactions (e.g., with Acetyl Halide or Acetic Anhydride)

The hydroxyl group in Ethyl 3-Ethoxy-3-Hydroxy-4,4,4-Trifluorobutanoate is susceptible to acetylation. This reaction typically involves an acyl substitution where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride or acetic anhydride. The product of this reaction would be Ethyl 3-Acetoxy-3-Ethoxy-4,4,4-Trifluorobutanoate. While the product, ethyl 3-acetyloxy-4,4,4-trifluorobutanoate, is listed in chemical databases, specific studies detailing the conditions and yields for this transformation are not readily found.

Hydrolytic Decomposition and Recombination in Distillation

Distillation of compounds containing both hydroxyl and ester functional groups can sometimes lead to decomposition or side reactions, particularly at elevated temperatures. For Ethyl 3-Ethoxy-3-Hydroxy-4,4,4-Trifluorobutanoate, potential decomposition pathways could involve intramolecular or intermolecular reactions. However, specific studies on the hydrolytic decomposition and recombination of this compound during distillation are not widely reported. General knowledge suggests that care should be taken during purification to avoid conditions that could lead to unintended side reactions.

Key Reactions of Ethyl 4,4,4-Trifluoroacetoacetate (Ethyl 3-Oxo-4,4,4-Trifluorobutanoate)

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a versatile and widely used building block in organic synthesis. nih.govguidechem.com Its reactivity is dominated by the presence of the trifluoromethyl group and the β-keto ester functionality, which allows for a variety of chemical transformations.

Enolate Formation and Nucleophilic Reactivity

The α-hydrogens of Ethyl 4,4,4-trifluoroacetoacetate, located on the carbon between the two carbonyl groups, are acidic (pKa ≈ 13) and can be readily removed by a suitable base to form a nucleophilic enolate ion. libretexts.org This enolate is a soft nucleophile and a key reactive intermediate in many of its synthetic applications. The formation of the enolate is a crucial first step for subsequent alkylation and condensation reactions. The enolate exists in equilibrium with the keto form, and its formation can be controlled by the choice of base and reaction conditions. bham.ac.uk

Alkylation Reactions (e.g., SN2 Alkylation)

The enolate of Ethyl 4,4,4-trifluoroacetoacetate is a potent nucleophile that readily participates in SN2 alkylation reactions with alkyl halides. libretexts.org This reaction forms a new carbon-carbon bond at the α-position. The choice of the alkylating agent is critical; primary and methyl halides are most effective, while secondary and tertiary halides may lead to competing elimination reactions. libretexts.orglumenlearning.com The reaction is typically carried out in aprotic polar solvents. rsc.org

Table 1: Examples of SN2 Alkylation of Ethyl 4,4,4-trifluoroacetoacetate Enolate

| Alkylating Agent | Product | Reference |

| Butyl bromide | Ethyl 2-butyl-4,4,4-trifluoroacetoacetate | 182.160.97 |

| Iodomethane | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | libretexts.org |

This table is illustrative and based on general reactivity patterns of β-keto esters.

Condensation Reactions with Formaldehyde (B43269) and Alpha-Amino Esters to Form Hexahydropyrimidines

Ethyl 4,4,4-trifluoroacetoacetate can undergo multicomponent condensation reactions. A notable example is its reaction with formaldehyde and α-amino esters, which leads to the formation of hexahydropyrimidine (B1621009) derivatives. These reactions are often carried out in a one-pot synthesis. The trifluoromethyl group plays a significant role in the reaction pathway and the stability of the resulting heterocyclic products. Such reactions are valuable for creating complex, biologically active molecules. researchgate.net

Table 2: Formation of Hexahydropyrimidines

| Reactants | Product Class | Key Features | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate, Formaldehyde, α-Amino Esters | Hexahydropyrimidines | Multicomponent reaction, formation of heterocyclic structures. | researchgate.net |

This table summarizes the general outcome of the described condensation reaction.

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Pyrazoles, Benzimidazoles, Benzodiazepinones)

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate serves as a versatile precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds. Its reactivity is centered around the two electrophilic carbon atoms and the capacity of the ethoxy group to act as a leaving group, facilitating condensation and subsequent cyclization reactions.

Pyrazoles: The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. In a reaction analogous to the well-established synthesis from β-keto esters, the hydrazine initially attacks the carbonyl carbon of the ester. Following this, an intramolecular condensation occurs where the second nitrogen of the hydrazine displaces the ethoxy group at the C-3 position, leading to the formation of the pyrazolone (B3327878) ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the molecule and the stability of the resulting heterocyclic ring.

Benzimidazoles: The construction of the benzimidazole (B57391) scaffold involves the condensation of this compound with o-phenylenediamine (B120857). This reaction typically proceeds under acidic or thermal conditions. The initial step is the formation of an amide bond between one of the amino groups of o-phenylenediamine and the ester carbonyl. The subsequent step involves an intramolecular cyclization where the second amino group attacks the electrophilic C-3 carbon, displacing the ethoxy group. A final aromatization step yields the stable 2-(1-ethoxy-2,2,2-trifluoroethyl)-1H-benzo[d]imidazole.

Benzodiazepinones: Trifluoromethyl-substituted benzodiazepinones can also be synthesized using this compound. The reaction with o-phenylenediamine can be directed towards the formation of a seven-membered diazepine (B8756704) ring. The pathway involves the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization. The specific reaction conditions, such as temperature and catalysis, are crucial in directing the outcome towards the formation of the benzodiazepine (B76468) structure over other potential products.

Table 1: Synthesis of Heterocyclic Compounds

| Heterocycle | Reagents | Key Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine Hydrate | Condensation-Cyclization |

| Benzimidazole | o-Phenylenediamine | Amidation-Cyclization |

| Benzodiazepinone | o-Phenylenediamine | Condensation-Intramolecular Cyclization |

Reactivity with Aromatic Aldehydes (e.g., in Mannich-type Reactions)

This compound possesses acidic α-hydrogens at the C-2 position, activated by the adjacent electron-withdrawing ester group. This structural feature makes it a suitable candidate for participating in Mannich-type reactions. The classic Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (or another aldehyde) and a primary or secondary amine.

In a potential Mannich-type reaction, this compound would act as the active hydrogen component. The reaction would proceed via the formation of an Eschenmoser's salt or a pre-formed iminium ion from an aromatic aldehyde and a secondary amine (like dimethylamine). The enolate of the butyrate (B1204436) ester would then act as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond. The resulting product would be a β-amino carbonyl compound, a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Transformations of Ethyl 3-Hydroxy-4,4,4-Trifluorobutanoate

Ethyl 3-hydroxy-4,4,4-trifluorobutanoate is a chiral building block of significant interest in organic synthesis, often produced via the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate nih.gov. Its bifunctional nature, containing both a secondary alcohol and an ester group, allows for a variety of chemical transformations.

Reductions and Oxidations

The two functional groups of ethyl 3-hydroxy-4,4,4-trifluorobutanoate can be selectively targeted by reduction or oxidation reactions.

Reductions: The ester functionality can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This transformation converts the hydroxy ester into 4,4,4-trifluorobutane-1,3-diol, a trifluoromethylated diol that can be used in the synthesis of polymers or other complex molecules. The choice of reducing agent is critical to avoid affecting the existing secondary alcohol.

Oxidations: Conversely, the secondary alcohol group can be oxidized to a ketone. This reaction converts ethyl 3-hydroxy-4,4,4-trifluorobutanoate back to its precursor, ethyl 4,4,4-trifluoroacetoacetate. This transformation can be achieved using a variety of standard oxidizing agents. Mild conditions, such as those employed in the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or with Dess-Martin periodinane (DMP), are often preferred to minimize side reactions.

Table 2: Reduction and Oxidation Reactions

| Transformation | Functional Group Targeted | Reagent Example | Product |

|---|---|---|---|

| Reduction | Ethyl Ester | Lithium Aluminum Hydride (LiAlH₄) | 4,4,4-Trifluorobutane-1,3-diol |

| Oxidation | Secondary Alcohol | Dess-Martin Periodinane (DMP) | Ethyl 4,4,4-trifluoroacetoacetate |

Coupling Processes for Complex Molecule Construction

The hydroxyl and ester groups of ethyl 3-hydroxy-4,4,4-trifluorobutanoate provide handles for various coupling reactions, enabling its incorporation into larger, more complex molecules.

Esterification and Etherification: The secondary alcohol is available for esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form more complex esters. It can also undergo etherification, for instance, through a Williamson ether synthesis by first converting the alcohol to its alkoxide with a strong base and then reacting it with an alkyl halide.

Mitsunobu Reaction: A particularly useful transformation for the hydroxyl group is the Mitsunobu reaction nih.govorganic-chemistry.org. This reaction allows for the conversion of the alcohol into a variety of other functional groups, such as esters, ethers, or azides, with inversion of stereochemistry organic-chemistry.orgnih.govresearchgate.net. By reacting ethyl 3-hydroxy-4,4,4-trifluorobutanoate with a pronucleophile (like a carboxylic acid or an imide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD), the hydroxyl group can be substituted under mild conditions nih.gov. This is a powerful method for creating C-O, C-N, or C-S bonds at the chiral center.

O-Arylation: Palladium-catalyzed cross-coupling reactions can be employed for the O-arylation of the hydroxyl group organic-chemistry.orgnih.govmit.edu. Using a suitable palladium catalyst and a biarylphosphine ligand, the alcohol can be coupled with aryl halides to form aryl ethers, which are common motifs in pharmaceuticals and materials science organic-chemistry.orgnih.govmit.edu.

Amidation: The ester group can be converted to an amide through aminolysis. This reaction typically involves heating the ester with an amine, sometimes with a catalyst, to form the corresponding N-substituted 3-hydroxy-4,4,4-trifluorobutanamide. This introduces a nitrogen-containing functional group and provides another avenue for building molecular complexity.

Applications As Versatile Building Blocks and Intermediates in Organic Synthesis Research

Precursors for Fluorinated Compounds in Pharmaceutical Research and Development

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. Ethyl 3-ethoxy-4,4,4-trifluorobutyrate serves as a key starting material for incorporating the trifluoromethyl group, a common motif in many modern pharmaceuticals. The trifluoromethyl group is known to improve the efficacy of therapeutic agents. eurekalert.org

Key Research Findings:

Fluorinated compounds are integral to the development of new drugs, with a significant number of FDA-approved pharmaceuticals containing fluorine.

Building blocks containing the CF3 group are crucial for the synthesis of these complex molecules.

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the analogous compound, ethyl 4,4,4-trifluoro-3-hydroxybutyrate, is a recognized intermediate in the synthesis of various pharmaceuticals. enamine.net This highlights the potential of trifluorinated butyrate (B1204436) esters in medicinal chemistry.

Table 1: Examples of Fluorinated Functional Groups in Pharmaceuticals

| Functional Group | Example Drug Class | Therapeutic Area |

| Trifluoromethyl (-CF3) | Non-steroidal anti-inflammatory drugs (NSAIDs) | Anti-inflammatory |

| Antidepressants | Central Nervous System | |

| Antiviral agents | Infectious Diseases | |

| Difluoromethyl (-CF2H) | Anticancer agents | Oncology |

| Fluoroalkyl ethers (-OCF3, -OCHF2) | Anesthetics | Anesthesiology |

Intermediates in Agrochemical Research and Development

Similar to pharmaceuticals, the incorporation of fluorine into agrochemicals can lead to enhanced potency, stability, and selectivity. The trifluoromethyl group is a common feature in many modern herbicides, insecticides, and fungicides. This compound represents a potential starting material for the synthesis of such agrochemically active compounds.

Key Research Findings:

Trifluoromethyl-containing heterocycles, which can be synthesized from precursors like this compound, are prevalent in the agrochemical industry.

For instance, trifluoromethyl pyrimidine (B1678525) derivatives have been designed and synthesized, showing promising antifungal and insecticidal activities. nih.govfrontiersin.org

The synthesis of 3-amino-4,4,4-trifluorocrotonate esters, which are used in the production of plant protection agents, involves the reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297), a process that highlights the utility of trifluorinated esters in this field. rsc.org

Chiral Synthons in Enantioselective Transformations

Chirality plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals. scilit.compdx.edu this compound, possessing a stereocenter at the C3 position, has the potential to be used as a chiral synthon. Through enantioselective transformations, it is possible to synthesize enantiomerically pure compounds that are valuable intermediates for asymmetric synthesis.

Key Research Findings:

The asymmetric reduction of the related compound, ethyl 4,4,4-trifluoroacetoacetate, using microorganisms has been shown to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high enantiomeric excess. researchgate.net This demonstrates the feasibility of obtaining chiral building blocks from trifluorinated β-ketoesters.

The development of catalytic asymmetric reactions is a key area of research for producing enantiomerically pure fluorinated compounds. mdpi.com

While specific enantioselective transformations of this compound are not widely reported, the principles of asymmetric synthesis suggest its potential as a substrate for creating stereochemically defined molecules.

Construction of Complex Heterocyclic Frameworks (e.g., Trifluoromethyl-substituted Pyrimidines and Pyrazoles)

Heterocyclic compounds are a cornerstone of medicinal and agricultural chemistry. nih.govacs.org this compound is a promising precursor for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrimidines and pyrazoles, which are known to exhibit a wide range of biological activities.

Key Research Findings:

A closely related compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, serves as a starting material for a practical, one-step synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. enamine.net

The reaction of β-alkoxyvinyl trifluoroketones with hydrazines is a known method for producing trifluoromethyl-substituted pyrazoles. capes.gov.br

Furthermore, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles yields pyrazolo[1,5-a]pyrimidines, showcasing the utility of β-alkoxy esters in constructing fused heterocyclic systems. organic-chemistry.org

The synthesis of trifluoromethyl pyrimidine derivatives has been achieved through multi-step reactions, indicating the importance of fluorinated building blocks in accessing these scaffolds. nih.govfrontiersin.org

Table 2: Biologically Active Heterocycles Synthesized from Fluorinated Precursors

| Heterocyclic Core | Biological Activity |

| Trifluoromethyl-pyrazole | Anticancer, Antimicrobial, Antiviral |

| Trifluoromethyl-pyrimidine | Antifungal, Insecticidal, Anticancer |

| Pyrazolo[3,4-d]pyrimidine | Protein kinase inhibitors, Anticancer |

Utilization in Materials Science Research

The incorporation of fluorine into polymers and other materials can impart unique properties such as thermal stability, chemical resistance, and low dielectric constants. Fluorinated esters are valuable monomers and intermediates in the synthesis of advanced materials.

Key Research Findings:

Fluorinated poly(ester-imide)s have been synthesized and shown to possess high thermal stability and low dielectric constants, making them suitable for applications in microelectronics. scilit.com

Polymers derived from fluorinated acrylates and methacrylates are of interest for applications in waveguides and optical fibers due to their high transparency and low refractive indices. fluorine1.ru

While direct applications of this compound in materials science are not extensively documented, its structure suggests potential as a monomer or additive to modify the properties of polymers.

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Mechanisms (e.g., Enolate Formation, Nucleophilic Additions, Cyclizations)

The reactivity of ethyl 3-ethoxy-4,4,4-trifluorobutyrate is largely dictated by the interplay between the ester functionality, the electron-withdrawing trifluoromethyl (CF3) group, and the ethoxy group at the 3-position. While direct mechanistic studies on this specific compound are not extensively detailed in the available literature, its reactivity can be inferred from studies on structurally similar compounds, particularly ethyl 4,4,4-trifluoroacetoacetate (a β-ketoester).

Enolate Formation: Similar to other esters, this compound can form an enolate at the C2 position (α-carbon) under basic conditions. The formation of this enolate is significantly influenced by the strong electron-withdrawing inductive effect of the adjacent CF3 group, which increases the acidity of the α-protons. The lithium enolate of the related ethyl 4,4,4-trifluoro-3-oxobutanoate has been shown to be a stable and versatile reagent in organic synthesis. researchgate.net This enolate can then participate in various nucleophilic reactions. For instance, processes have been developed where an alkyl trifluoroacetate (B77799) is reacted with an alkyl acetate (B1210297) and an alkali metal alkoxide to generate an enolate of a trifluoroacetoacetic ester. google.comgoogle.com This enolate can then be used in subsequent reactions without purification. google.comgoogle.com

Nucleophilic Additions and Cyclizations: The enolate derived from trifluorinated esters is a key intermediate in various carbon-carbon bond-forming reactions. These enolates can react with electrophiles in nucleophilic addition reactions. Furthermore, these compounds are pivotal building blocks for synthesizing complex heterocyclic structures through cyclization reactions. researchgate.net For example, ethyl 4,4,4-trifluoro-3-oxobutanoate readily reacts with arylidenemalononitriles in the presence of a base, leading to the formation of trifluoromethyl-containing dihydropyran and piperidine (B6355638) derivatives. researchgate.net The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization. researchgate.net Similar multicomponent domino cyclization reactions have been observed with ethyl trifluoropyruvate, methyl ketones, and amino alcohols, yielding γ-lactam annulated oxazacycles. nih.gov These reactions highlight the utility of trifluoromethylated esters in constructing diverse heterocyclic scaffolds under mild conditions. researchgate.net

Stereochemical Outcome Analysis in Asymmetric Reductions and Syntheses

The presence of a carbonyl group and a trifluoromethyl group makes related β-ketoesters like ethyl 4,4,4-trifluoroacetoacetate prime candidates for asymmetric reduction to produce chiral alcohols, which are valuable building blocks in pharmaceuticals.

Microbial and enzymatic reductions are commonly employed to achieve high enantioselectivity. For instance, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole cells of Saccharomyces uvarum in an aqueous-organic solvent biphasic system has been shown to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess. nih.gov Optimization of reaction parameters such as pH, temperature, and solvent system was found to significantly influence the reaction's efficiency. nih.gov Similarly, recombinant E. coli strains have been used for the asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate, achieving high optical purity and product yield. nih.gov

In asymmetric syntheses, the stereochemical outcome of cyclization reactions can be influenced by bulky substituents. In three-component cyclizations involving ethyl trifluoropyruvate, the presence of a bulky phenyl substituent can act as a conformational anchor, leading to the formation of a single diastereomer with high stereoselectivity. nih.gov

| Substrate | Biocatalyst/Method | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli strains | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5 | 99 |

| Ethyl 3-oxobutyrate | Baker's yeast (with substrate feeding) | Ethyl (S)-3-hydroxybutyrate | - | 98 |

This table presents data on the asymmetric reduction of related oxobutanoate compounds to illustrate typical stereochemical outcomes achievable with biocatalysis.

Influence of the Trifluoromethyl Group on Molecular Reactivity and Stability

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry and exerts a profound influence on the properties of this compound. nih.gov

Reactivity: The primary effect of the CF3 group is the strong inductive electron withdrawal (-I effect). This effect significantly increases the electrophilicity of the adjacent carbon atoms. nih.gov In the context of the butyrate (B1204436) chain, this enhances the reactivity of the carbonyl carbon of the ester group towards nucleophilic attack. Furthermore, it increases the acidity of the protons on the α-carbon (C2), facilitating enolate formation as discussed previously. The incorporation of a CF3 group into organic molecules often enhances bioactivity and can alter the pharmacological profile of a molecule. researchgate.netnih.gov

Stability: The carbon-fluorine bond is exceptionally strong, which imparts high thermal and metabolic stability to the trifluoromethyl group. nih.gov This stability is a key reason for the frequent incorporation of the CF3 group in pharmaceuticals and agrochemicals. nih.govbeilstein-journals.orgmdpi.com The presence of the CF3 group can also increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.govbeilstein-journals.org The trifluoromethoxy group (OCF3), a related substituent, is noted to be more electron-withdrawing and more lipophilic than a methoxy (B1213986) group. beilstein-journals.org Similarly, the CF3 group is more lipophilic than a methyl group and confers increased stability. nih.gov

| Substituent | Electronegativity (Pauling Scale) | Hydrophobic Parameter (π) | Key Effects on Molecule |

| -H | 2.20 | 0.00 | Baseline |

| -F | 3.98 | +0.14 | High electronegativity, can mimic H or OH group sterically. beilstein-journals.org |

| -CH3 | 2.55 | +0.56 | Electron-donating, increases lipophilicity. |

| -CF3 | ~3.4 | +0.88 | Strongly electron-withdrawing, increases lipophilicity and metabolic stability. nih.govnih.govbeilstein-journals.org |

| -OCH3 | ~3.44 (O) | -0.02 | Electron-donating (resonance), electron-withdrawing (inductive). |

| -OCF3 | ~3.44 (O) | +1.04 | Strongly electron-withdrawing, highly lipophilic. beilstein-journals.org |

This table compares the properties of the trifluoromethyl group with other common substituents to highlight its unique influence.

Computational Approaches to Understand Reaction Energetics and Pathways

While specific computational studies on this compound were not identified, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of related reactions. Such studies can provide detailed insights into reaction energetics, transition state structures, and the origins of selectivity.

DFT calculations are frequently used to:

Elucidate Reaction Mechanisms: Computational studies can map out the potential energy surfaces for proposed reaction pathways, such as Michael additions and subsequent cyclizations. researchgate.net By calculating the Gibbs free energies of activation for different steps, the most favorable pathway can be determined. mdpi.com

Explain Regio- and Stereoselectivity: The origins of selectivity in reactions can be explored by comparing the energies of different transition states leading to various isomers. For example, DFT calculations can explain why a particular diastereomer is favored in a cyclization reaction. researchgate.net

Analyze Molecular Properties: DFT can be used to calculate molecular properties such as charge distribution, bond energies, and frontier molecular orbital energies (HOMO-LUMO). These calculations help to rationalize the reactivity patterns observed experimentally, such as the enhanced electrophilicity of carbon atoms adjacent to a CF3 group.

For example, a computational study on the reaction of 2-methoxyfuran (B1219529) with a nitropropanoate derivative used DFT to evaluate two alternative mechanisms, concluding that the pathway leading to the thermodynamically most stable product was the most likely, in agreement with experimental results. mdpi.com Similar computational methods could be applied to model the enolate formation, nucleophilic additions, and cyclizations of this compound to predict its reactivity and guide synthetic efforts.

Advanced Synthetic Methodologies and Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalytic systems is paramount for improving the synthesis of chiral and highly functionalized fluorinated compounds. For precursors of Ethyl 3-ethoxy-4,4,4-trifluorobutyrate, research is moving towards catalysts that offer superior control over stereochemistry and reaction conditions.

Chiral α-trifluoromethyl-β-amino alcohols have shown promise in enhancing the stereoselectivity of reactions involving the addition of reagents to carbonyl compounds and imines. mdpi.com The application of similar chiral ligands and auxiliaries could lead to highly enantioselective methods for producing specific stereoisomers of fluorinated butyrate (B1204436) derivatives. Furthermore, engineered enzymes, such as alcohol dehydrogenases, are being developed for the efficient synthesis of related chiral intermediates like Ethyl (R)-4-chloro-3-hydroxybutyrate, suggesting a viable path for biocatalytic routes. nih.gov

Another promising area is the use of N-heterocyclic carbene (NHC) catalysis, which has been successfully applied to the trifluoromethylation of α-chloro aldehydes to yield α-trifluoromethyl esters. organic-chemistry.org Adapting such systems could provide novel pathways for constructing the core structure of this compound with high efficiency.

| Catalyst Type | Potential Advantage for Synthesis | Research Focus |

| Chiral Amino Alcohols | High stereoselectivity in nucleophilic additions. mdpi.com | Asymmetric synthesis of chiral fluorinated building blocks. |

| Engineered Enzymes | High enantioselectivity under mild, aqueous conditions. nih.govnih.gov | Biocatalytic reduction of precursor ketoesters. |

| N-Heterocyclic Carbenes (NHCs) | Efficient formation of ester functionalities under mild conditions. organic-chemistry.org | Catalytic trifluoromethylation of aldehyde precursors. |

| Rhodium Complexes | Catalyzes coupling of arylboronic acids with diazoesters. organic-chemistry.org | Synthesis of perfluorinated phenylpropionic acid derivatives. |

Development of Efficient and Environmentally Benign Synthetic Processes

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. This "green chemistry" approach is highly relevant to the synthesis of fluorinated compounds. semanticscholar.org

Visible-light-induced photocatalysis represents a significant advancement, allowing for the introduction of CF3 groups under mild conditions and avoiding harsh, toxic reagents. advanceseng.com A recently developed method combines a catalytic amount of supersilane with sodium borohydride (B1222165) under visible light to achieve the trifluoropropanation of organic halides, demonstrating compatibility with a wide range of functional groups. advanceseng.com Such methodologies could be adapted for more environmentally friendly syntheses of this compound precursors.

The choice of solvent is another critical factor. The use of greener solvents, such as 2-MeTHF, in asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH/DKR) processes has been shown to be effective for producing enantioenriched β-CF3-substituted alcohols in high yields. advanceseng.com Additionally, solvent-free reaction conditions, often coupled with microwave irradiation, provide a cost-effective and environmentally sound alternative to traditional methods that rely on volatile and hazardous solvents. semanticscholar.org

Expanding the Scope of Functionalization and Derivatization Reactions

This compound is not only a synthetic target but also a versatile intermediate for further chemical modification. Expanding the portfolio of its derivatization reactions is crucial for its application as a building block.

The ester functional group is a prime site for modification. It can be readily converted into corresponding trifluoromethyl ketones through nucleophilic trifluoromethylation using reagents like fluoroform, an economical and readily available feedstock. beilstein-journals.org Other transformations could include hydrolysis to the carboxylic acid, reduction to the corresponding alcohol, or conversion to amides.

Furthermore, photocatalytic methods enable the direct activation of C(sp3)–H bonds, providing a platform for the chemodivergent alkylation of trifluoromethyl alkenes to prepare both gem-difluoroalkenes and trifluoromethyl alkanes. rsc.org Similar strategies could be explored to functionalize the butyrate backbone. The reactivity of related compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which readily reacts with various reagents to produce a wide range of trifluoromethyl-containing N, O, and S-heterocycles, highlights the potential for derivatization. researchgate.net

| Reaction Type | Potential Reagents | Resulting Product Class |

| Ester to Ketone | Fluoroform (HCF3), KHMDS beilstein-journals.org | α-Trifluoromethyl ketones |

| Ester Hydrolysis | Aqueous acid or base | Carboxylic acids |

| Ester Reduction | LiAlH4, DIBAL-H | Alcohols |

| Amidation | Amines, coupling agents | Amides |

| Heterocycle Formation | Arylidenemalononitriles, NEt3 researchgate.net | Dihydropyrans, Piperidines |

Application in High-Value Fluorinated Molecule Synthesis

The unique properties conferred by the trifluoromethyl group make it a prized substituent in medicinal chemistry and agrochemical design. rsc.org The incorporation of CF3 groups can dramatically improve biological properties such as metabolic stability, lipophilicity, bioavailability, and binding selectivity. rsc.org Consequently, this compound is a valuable building block for the synthesis of more complex, high-value fluorinated molecules.

Its structure is suitable for creating analogues of existing drugs or novel chemical entities. For instance, trifluoromethylated arenes are a common substructure in many medicinally relevant compounds, and intermediates derived from this butyrate could be used in their synthesis. rsc.org The difluoromethyl group (CF2H) is considered a bioisostere for thiols, alcohols, and amines, making related fluorinated building blocks highly sought after. rsc.org The development of diverse, three-dimensional building blocks is a key focus in modern medicinal chemistry to explore new areas of chemical space, and functionalized scaffolds derived from this compound are well-suited for this purpose. whiterose.ac.uk

Integration with Continuous Flow Chemistry Techniques

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, particularly in organofluorine chemistry. beilstein-journals.orgmit.edu These benefits include enhanced safety, precise control over reaction parameters, and improved efficiency. durham.ac.uk

Flow microreactor systems provide extremely fast mixing, efficient heat transfer, and precise residence time control, which is critical for managing the often highly exothermic and rapid reactions associated with fluorination. beilstein-journals.org This technology allows for the safe use of hazardous reagents and the controlled generation of reactive intermediates that would be difficult to manage in batch reactors. beilstein-journals.orgdurham.ac.uk For example, a continuous process for the synthesis of a related compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been developed, highlighting the feasibility of this approach. google.com This method allows for the rapid, simple, and efficient production of the target molecule, reducing product loss and avoiding the safety hazards associated with batch production scale-up. google.com

Integrating the synthesis of this compound into a continuous flow system could streamline its production, facilitate automation, and enable safer, more efficient manufacturing on an industrial scale. mit.edunih.gov

| Parameter | Batch Process | Continuous Flow Process |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety, better containment of hazardous materials. durham.ac.uk |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Highly efficient, enabling precise temperature control. beilstein-journals.org |

| Mixing | Can be slow and inefficient, leading to side products. | Rapid and efficient mixing. beilstein-journals.org |

| Scalability | Scale-up can be problematic ("amplification effect"). | Easier to scale by running longer or in parallel. google.com |

| Process Control | Less precise control over residence time and reaction variables. | Precise control over residence time, temperature, and pressure. mit.edu |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of fluorinated β-keto esters like Ethyl 3-oxo-4,4,4-trifluorobutyrate, and how do they influence experimental design?

- Answer : Ethyl 3-oxo-4,4,4-trifluorobutyrate (CAS 372-31-6) exhibits a boiling point of 129–130°C, density of 1.255 g/mL, and logP of 1.288, indicating moderate lipophilicity . These properties necessitate careful temperature control during distillation and compatibility with non-polar solvents in synthesis. Its flash point (28°C) classifies it as flammable, requiring inert atmospheres (e.g., N₂) for reactions .

Q. How can researchers verify the purity and structural integrity of fluorinated esters like Ethyl 3-hydroxy-4,4,4-trifluorobutyrate?

- Answer : Use GC-MS to confirm boiling point (90–91°C at 50 mmHg) and NMR (¹H/¹⁹F) to identify trifluoromethyl (-CF₃) and hydroxyl (-OH) groups. Compare refractive index (1.3750) and density (1.3720 g/cm³) with literature values . Purity assays (e.g., HPLC) should detect impurities like unreacted starting materials or byproducts from esterification .

Q. What safety protocols are critical when handling trifluorobutyrate derivatives?

- Answer : These compounds are classified as flammable liquids (Category 3) and skin irritants (Category 3) . Use fume hoods, flame-resistant equipment, and PPE (nitrile gloves, goggles). For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water due to potential hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral fluorinated alcohols (e.g., from Ethyl 3-oxo-4,4,4-trifluorobutyrate) be optimized?

- Answer : Employ alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) co-expressed in E. coli for NADPH regeneration. A study achieved 91% ee for the (R)-enantiomer at 30°C, pH 7.0, using 10% v/v substrate loading. Permeabilizing cells with Triton X-100 enhances cofactor transport .

Q. What reaction conditions favor halogenation of β-keto esters like Ethyl 4,4,4-trifluoroacetoacetate to synthesize dibromo derivatives?

- Answer : Bromination at 0–5°C with Br₂ in acetic acid yields Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate. Maintain a molar ratio of 1:2 (ester:Br₂) and reaction time ≤2 hours to avoid over-bromination. Isolate via cold ethanol recrystallization (yield: 78–85%) .

Q. How do contradictory density and refractive index values for Ethyl 3-hydroxy-4,4,4-trifluorobutyrate arise across studies?

- Answer : Discrepancies (e.g., density reported as 1.273 g/cm³ vs. 1.3720 g/cm³) may stem from isomeric mixtures or residual solvents . Purify via fractional distillation under reduced pressure (50 mmHg) and validate with Karl Fischer titration for water content .

Methodological Tables

Table 1 : Key Physicochemical Data for Ethyl 3-oxo-4,4,4-trifluorobutyrate

| Property | Value | Source |

|---|---|---|

| Boiling Point | 129–130°C | |

| Density | 1.255 g/mL | |

| Refractive Index (nD) | 1.3750 | |

| LogP | 1.288 |

Table 2 : Enzymatic Reduction of Ethyl 3-oxo-4,4,4-trifluorobutyrate

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Temperature | 30°C | 91% ee |

| pH | 7.0 | 85% yield |

| Cofactor Regeneration | NADPH via GDH | 99% efficiency |

| Substrate Loading | 10% v/v | No inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.